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Compound of Interest

2-Hydroxy-2-methylbut-3-enoic
Compound Name: o
aci

cat. No.: B1196201

An In-depth Technical Guide to 2-Hydroxy-2-
methylbut-3-enoic Acid

This technical guide provides a comprehensive overview of the physical and chemical
properties of 2-Hydroxy-2-methylbut-3-enoic acid, tailored for researchers, scientists, and
professionals in drug development.

Chemical Identity and Structure

IUPAC Name: 2-Hydroxy-2-methylbut-3-enoic acid[1] CAS Number: 31572-04-0[1] Molecular
Formula: CsHsOs[2] Molecular Weight: 116.12 g/mol [2]

The structure of 2-Hydroxy-2-methylbut-3-enoic acid features a four-carbon butenoic acid
backbone with a methyl group and a hydroxyl group attached to the alpha-carbon (C2), and a
vinyl group at the C3 position.

Physical and Chemical Properties

A summary of the known and predicted physical and chemical properties of 2-Hydroxy-2-
methylbut-3-enoic acid is presented in Table 1.
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Property Value Source
Boiling Point 255.5°C [2]
255.7+20.0 °C (Predicted) ChemicalBook
Specific Gravity 1.18 [2]
pKa 3.65+0.22 (Predicted) ChemicalBook
Melting Point Not available
Solubility Not available
Synthesis

A common method for the synthesis of a-hydroxy acids is through the hydrolysis of a
cyanohydrin precursor. A plausible synthetic route for 2-Hydroxy-2-methylbut-3-enoic acid is
outlined below.

Experimental Protocol: Synthesis via Cyanohydrin
Hydrolysis

Step 1: Formation of the Cyanohydrin

» Methyl vinyl ketone is reacted with a source of cyanide, typically hydrogen cyanide (HCN) or

a salt such as sodium or potassium cyanide, in the presence of a weak acid or base catalyst.
This reaction forms the corresponding cyanohydrin, 3-cyano-3-hydroxy-1-butene.

Step 2: Hydrolysis of the Cyanohydrin
e The resulting cyanohydrin is then subjected to acidic or basic hydrolysis.

» Acidic Hydrolysis: The cyanohydrin is heated in the presence of a strong acid, such as
hydrochloric acid or sulfuric acid. The nitrile group is hydrolyzed to a carboxylic acid, yielding
2-Hydroxy-2-methylbut-3-enoic acid.

» Basic Hydrolysis: Alternatively, the cyanohydrin can be treated with a strong base, like
sodium hydroxide, followed by acidification to produce the final product.
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Step 1: Cyanohydrin Formation

3-cyano-3-hydroxy-1-butene

Methyl Vinyl Ketone

Step 2: Hydrolysis

2-Hydroxy-2-methylbut-3-enoic acid
= ydroxy y

Click to download full resolution via product page

Synthetic workflow for 2-Hydroxy-2-methylbut-3-enoic acid.

Chemical Reactivity

The chemical reactivity of 2-Hydroxy-2-methylbut-3-enoic acid is dictated by its three

functional groups: the carboxylic acid, the tertiary alcohol, and the vinyl group.

o Carboxylic Acid Reactions: The carboxylic acid group can undergo typical reactions such as
esterification with alcohols in the presence of an acid catalyst, and salt formation with bases.

e Alcohol Reactions: The tertiary hydroxyl group is less reactive than primary or secondary

alcohols but can undergo oxidation under harsh conditions.

o Alkene Reactions: The vinyl group can participate in addition reactions, such as

hydrogenation to form 2-hydroxy-2-methylbutanoic acid, or halogenation.
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2-Hydroxy-2-methylbut-3-enoic acid

Carboxylic Acid  Carboxylic Acid  [Tertiary Alcohol  Vinyl Group Vinyl Group

Potential Reactions

Esterification Salt Formation Oxidation Hydrogenation Halogenation
(with alcohol) (with base) (of alcohol) (of alkene) (of alkene)

Click to download full resolution via product page

Concept map of potential chemical reactions.

Spectroscopic Analysis

While experimental spectra for 2-Hydroxy-2-methylbut-3-enoic acid are not readily available,
its spectroscopic features can be predicted based on its structure and data from similar
compounds.

IH NMR: The proton NMR spectrum is expected to show signals for the carboxylic acid
proton (a broad singlet), the vinyl protons, and the methyl protons.

e 13C NMR: The carbon NMR spectrum should display distinct peaks for the carboxylic carbon,
the quaternary alpha-carbon, the vinyl carbons, and the methyl carbon.

« Infrared (IR) Spectroscopy: The IR spectrum will likely be characterized by a broad O-H
stretch from the carboxylic acid, a C=0 stretch, and C=C stretching and bending vibrations
from the vinyl group.

e Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to
the molecular weight of the compound, along with fragmentation patterns resulting from the
loss of functional groups.

Biological Activity and Applications
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The biological activity of 2-Hydroxy-2-methylbut-3-enoic acid has not been extensively
studied. However, as an alpha-hydroxy acid (AHA), it may possess properties similar to other
compounds in this class, which are known for their use in dermatology and cosmetics for their
exfoliating and skin-rejuvenating effects. Further research is needed to elucidate the specific
biological roles and potential therapeutic applications of this compound.

Stability and Storage

Information regarding the stability of 2-Hydroxy-2-methylbut-3-enoic acid is limited. As with
many unsaturated carboxylic acids, it may be susceptible to polymerization or degradation
upon exposure to heat, light, or certain catalysts. It should be stored in a cool, dark, and dry
place, preferably under an inert atmosphere.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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